molecular formula C20H23N3O5 B2944550 1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-20-3

1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B2944550
CAS-Nummer: 894020-20-3
Molekulargewicht: 385.42
InChI-Schlüssel: YRFWGJPHHRMLSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 1008033-10-0) is a urea derivative featuring a pyrrolidinone core substituted with methoxyphenyl groups. Its molecular formula is C₁₈H₂₅N₃O₄, with a molecular weight of 385.4 g/mol . The compound contains three methoxy substituents: two on the 3,4-positions of one phenyl ring and one on the 3-position of the second phenyl ring. Notably, critical physical properties such as melting point, density, and solubility remain uncharacterized in the literature .

Eigenschaften

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-16-6-4-5-15(11-16)23-12-14(10-19(23)24)22-20(25)21-13-7-8-17(27-2)18(9-13)28-3/h4-9,11,14H,10,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFWGJPHHRMLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

  • Solvents: Common solvents like dichloromethane, tetrahydrofuran, or ethanol.
  • Catalysts: Base catalysts such as triethylamine or pyridine.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve:

  • Batch or continuous flow reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Use of automated systems for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific biological target. Common mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Pathways Involved: Various signaling pathways, such as those involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Molecular Features of Selected Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Reference
1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea C₁₈H₂₅N₃O₄ 385.4 3,4-Dimethoxyphenyl; 3-methoxyphenyl; pyrrolidinone Reference compound
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea C₁₆H₂₃N₃O₅ 337.4 3,4-Dimethoxyphenyl; 2-methoxyethyl Replaces 3-methoxyphenyl with 2-methoxyethyl group
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) C₁₅H₁₂N₃O₂ 268.1 4-Cyanophenyl; 3-methoxyphenyl Lacks pyrrolidinone core; includes cyano group
1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m) C₁₆H₁₀F₆N₃O 373.4 4-Cyanophenyl; 3,5-di(trifluoromethyl)phenyl Electron-withdrawing trifluoromethyl groups
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea C₁₉H₁₈F₃N₃O₄ 409.4 3-Methoxyphenyl; 4-(trifluoromethoxy)phenyl; pyrrolidinone Substitutes trifluoromethoxy for dimethoxy groups

Key Observations:

  • Substituent Effects: The target compound’s three methoxy groups contribute to its higher molecular weight (385.4 g/mol) compared to analogs like 6l (268.1 g/mol) and 6m (373.4 g/mol) . Methoxy groups enhance hydrophobicity and may influence binding affinity in biological systems.
  • Electron-Withdrawing Groups: The trifluoromethoxy group in introduces strong electron-withdrawing effects, which could modulate electronic properties and reactivity compared to the target compound’s methoxy-dominated structure.

Functional Implications

  • Bioactivity Potential: The methoxy-rich structure of the target compound may favor interactions with oxygen-dependent enzymes (e.g., kinases or cytochrome P450 isoforms), whereas analogs with cyano or trifluoromethyl groups (e.g., 6l, 6m, ) could target hydrophobic binding pockets or enhance metabolic resistance .
  • Solubility and Stability: The 2-methoxyethyl substituent in may improve aqueous solubility compared to the target compound’s fully aromatic system, though this remains speculative without experimental data.

Biologische Aktivität

The compound 1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C22H26N2O4
  • Molecular Weight: 394.46 g/mol
  • IUPAC Name: 1-(3,4-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
  • CAS Number: Not available in the search results but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The urea moiety is known to enhance binding affinity to specific enzymes and receptors, potentially leading to modulation of their activity. The presence of methoxy groups on the phenyl rings may also contribute to increased lipophilicity, facilitating cell membrane penetration and enhancing bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with oxopyrrolidine structures have shown promising results against various cancer cell lines, including those associated with breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

There is evidence suggesting that related compounds possess antimicrobial properties. The interaction with bacterial membranes or specific enzymes could disrupt cellular functions, leading to bactericidal effects.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective activity, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells. This aspect is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar urea derivatives on human cancer cell lines using MTT assays. Results indicated significant inhibition of cell viability at concentrations as low as 10 µM.
  • Neuroprotection : In vitro studies using SH-SY5Y neuronal cells demonstrated that treatment with structurally related compounds reduced H2O2-induced oxidative stress, suggesting a protective mechanism against neurodegeneration.
  • Antimicrobial Testing : Compounds similar in structure were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) below 50 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration TestedResult
AnticancerMCF-7 (breast cancer)10 µMSignificant cytotoxicity
NeuroprotectionSH-SY5Y (neuronal)20 µMProtection against oxidative stress
AntimicrobialS. aureus50 µg/mLEffective inhibition

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The methoxy groups (3,4-dimethoxyphenyl and 3-methoxyphenyl) produce distinct singlet peaks in the 1H^1H-NMR spectrum at ~3.8–3.9 ppm, while the pyrrolidin-5-one ring shows characteristic splitting patterns for protons adjacent to the carbonyl group. 13C^{13}C-NMR confirms carbonyl (C=O) resonance at ~170–175 ppm. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C18_{18}H25_{25}N3_{3}O4_{4}, m/z 385.4) . Infrared (IR) spectroscopy identifies urea C=O stretching (~1640–1680 cm1^{-1}) and N-H bending (~1500–1550 cm1^{-1}) .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Answer : A stepwise approach is recommended:

  • Step 1 : Synthesize the pyrrolidin-5-one intermediate via cyclization of substituted γ-keto esters under acidic conditions (e.g., HCl in ethanol) .
  • Step 2 : React the intermediate with 3,4-dimethoxyphenyl isocyanate in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to form the urea linkage. Use a coupling agent like carbonyldiimidazole (CDI) to enhance efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol improves purity (>95%) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data for this compound across different assays?

  • Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Systematic approaches include:

  • Solubility Optimization : Use DMSO for in vitro assays but confirm absence of cytotoxicity at working concentrations.
  • Dose-Response Validation : Perform IC50_{50} studies in triplicate with positive controls (e.g., reference inhibitors for enzyme assays).
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to the target protein .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding stability of the urea moiety with target proteins (e.g., enzymes like IDO1, as seen in structurally related compounds ).
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.7–2.5) and blood-brain barrier penetration. Substituent modifications (e.g., replacing methoxy groups with halogens) may reduce metabolic clearance .
  • Synthetic Feasibility : Prioritize derivatives with accessible intermediates (e.g., commercially available substituted isocyanates) .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Answer :

  • Knockdown/Overexpression Studies : Use siRNA or CRISPR to modulate the target protein and observe changes in compound efficacy.
  • Biomarker Analysis : Quantify downstream metabolites (e.g., kynurenine for IDO1 inhibition) via LC-MS/MS .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.